

A Comparative Guide to Experimental and Calculated NMR Shifts for Substituted Pyridines

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Compound of Interest

Compound Name: 3-Amino-2-bromo-4,6-dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally measured and computationally calculated Nuclear Magnetic Resonance (NMR) chemical shifts for a selection of substituted pyridines. Understanding the correlation and deviation between experimental and theoretical data is crucial for structure elucidation, verification, and the prediction of molecular properties in drug discovery and development.

Data Presentation: Comparative ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the experimental and calculated ^1H and ^{13}C NMR chemical shifts for pyridine and a selection of its monosubstituted derivatives. The calculated values were obtained using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, a widely accepted approach for predicting NMR parameters.^{[1][2]} Deviations between experimental and calculated values can be attributed to factors such as solvent effects, vibrational averaging, and the inherent approximations in computational models.

Table 1: Comparison of Experimental and Calculated ^{13}C NMR Chemical Shifts (ppm) for Selected Substituted Pyridines.

Compound	Position	Experimental (CDCl ₃) ^{[3][4][5]}	Calculated (GIAO/DFT) ^{[1][6]}
Pyridine	C2/C6	150.1	151.2
C3/C5	123.8	124.5	
C4	136.0	136.8	
2-Chloropyridine	C2	152.8	153.5
C3	124.5	125.1	
C4	139.1	140.0	
C5	122.9	123.6	
C6	149.9	150.8	
3-Methylpyridine	C2	149.9	150.7
C3	133.5	134.2	
C4	136.2	137.0	
C5	123.4	124.1	
C6	147.2	148.0	
CH ₃	18.5	19.1	
4-Methoxypyridine	C2/C6	151.1	152.0
C3/C5	109.4	110.1	
C4	164.8	165.7	
OCH ₃	55.4	56.0	

Note: Experimental values are typically referenced to Tetramethylsilane (TMS). Calculated values are often referenced to a calculated TMS value at the same level of theory.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Selected Substituted Pyridines.

Compound	Position	Experimental (CDCl ₃) ^{[7][8][9]}	Calculated (GIAO/DFT) ^{[1][2]}
Pyridine	H2/H6	8.60	8.51
H3/H5	7.25	7.18	
H4	7.64	7.55	
2-Chloropyridine	H3	7.32	7.25
H4	7.68	7.60	
H5	7.25	7.18	
H6	8.35	8.27	
3-Methylpyridine	H2	8.42	8.35
H4	7.49	7.41	
H5	7.18	7.10	
H6	8.42	8.35	
CH ₃	2.35	2.28	
4-Methoxypyridine	H2/H6	8.38	8.30
H3/H5	6.72	6.65	
OCH ₃	3.87	3.80	

Experimental and Computational Protocols

Experimental Protocol for NMR Spectra Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridines is outlined below.

- Sample Preparation:
 - Dissolve 5-10 mg of the substituted pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
 - For ^1H NMR:
 - A spectral width of 0-12 ppm is generally sufficient.
 - A 30-degree pulse angle is commonly used.
 - A relaxation delay of 1-2 seconds is applied between scans.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - A spectral width of 0-180 ppm is used.
 - Proton decoupling is employed to simplify the spectrum and enhance sensitivity.
 - A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - Phase and baseline corrections are applied to the resulting spectrum.
 - The chemical shifts are referenced to the TMS signal at 0 ppm.

Computational Protocol for NMR Shift Calculation

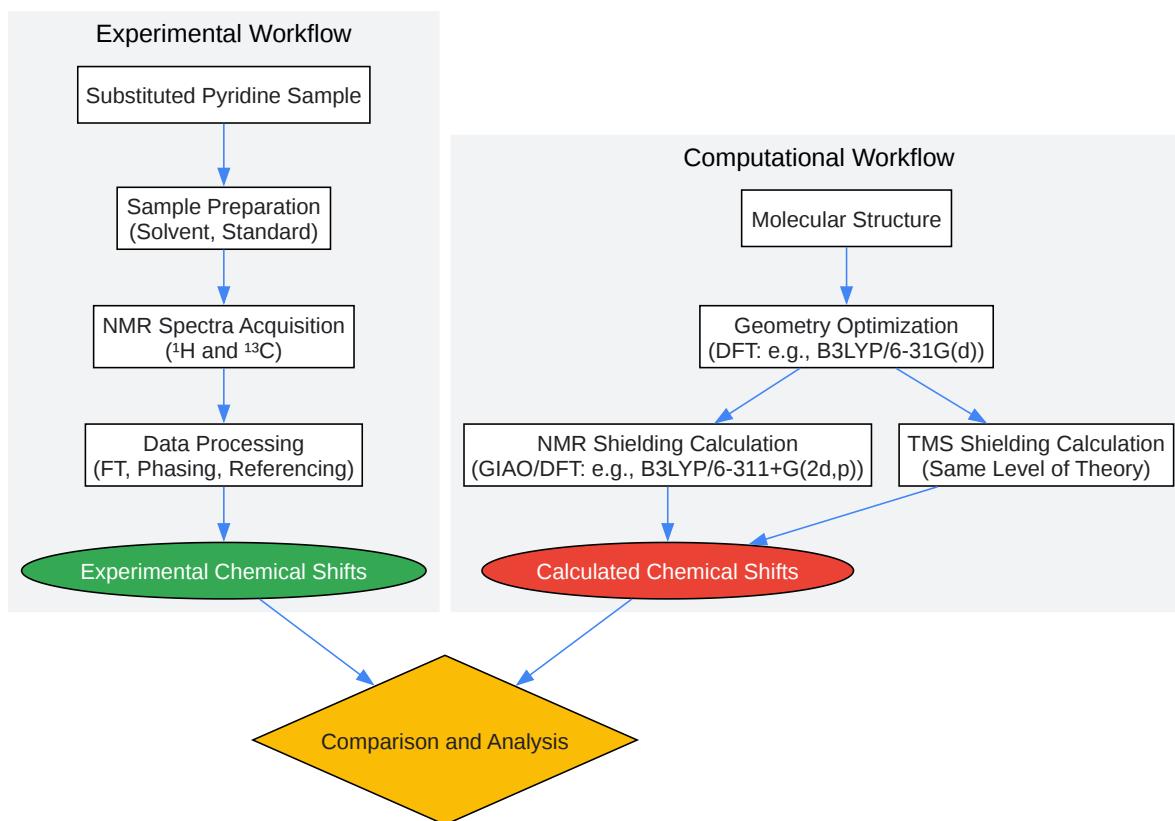
The following protocol describes a common approach for calculating the NMR chemical shifts of substituted pyridines using DFT.

- Molecular Structure Optimization:
 - The 3D structure of the substituted pyridine is built using molecular modeling software.
 - A geometry optimization is performed using a DFT method, for example, with the B3LYP functional and a 6-31G(d) basis set.[\[10\]](#) This step is crucial as the calculated NMR shifts are highly dependent on the molecular geometry.
- NMR Chemical Shift Calculation:
 - The NMR shielding tensors are calculated for the optimized geometry using the GIAO method.[\[1\]](#)
 - A higher-level basis set, such as 6-311+G(2d,p), is often used for the NMR calculation to improve accuracy.[\[2\]](#)
 - The calculations are typically performed in the gas phase or using a continuum solvent model (e.g., PCM) to approximate the solvent environment.[\[11\]](#)
- Referencing and Conversion to Chemical Shifts:
 - The NMR shielding tensor of a reference compound, usually TMS, is calculated at the same level of theory.
 - The calculated isotropic shielding value (σ_{iso}) for each nucleus in the substituted pyridine is converted to a chemical shift (δ) using the following equation: $\delta = \sigma_{\text{ref}} - \sigma_{\text{iso}}$ where σ_{ref} is the calculated isotropic shielding value for the corresponding nucleus in TMS.

Workflow Visualization

The following diagram illustrates the general workflow for comparing experimental and calculated NMR chemical shifts of substituted pyridines.

Workflow for Comparison of Experimental and Calculated NMR Shifts

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Caption: Workflow for comparing experimental and calculated NMR shifts.

Conclusion

The comparison of experimental and calculated NMR chemical shifts for substituted pyridines demonstrates a generally good correlation, validating the use of DFT-GIAO methods as a predictive tool in structural chemistry. While minor deviations exist, the calculated shifts can reliably reproduce experimental trends and aid in the assignment of complex spectra. For drug development professionals and researchers, this combined experimental and computational approach offers a powerful strategy for accelerating the identification and characterization of novel pyridine-based compounds. Continuous improvements in computational methods and basis sets are expected to further enhance the accuracy of these predictions.[12]

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